An In-depth Technical Guide to the Physicochemical Properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol
An In-depth Technical Guide to the Physicochemical Properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach grounded in the established properties of its core structure, 4-Amino-3-fluorophenol, and the known effects of its constituent functional groups. We will explore its chemical identity, predicted physicochemical parameters, a plausible synthetic pathway, and its potential pharmacological relevance. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this unique chemical entity.
Introduction and Chemical Identity
4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a complex organic molecule characterized by a fluorinated aminophenol core and a chiral amino alcohol side chain. The strategic placement of a fluorine atom on the phenol ring, combined with the specific stereochemistry of the side chain, suggests a molecule designed to interact with biological systems with high specificity. The fluorine atom can significantly influence metabolic stability, binding affinity, and lipophilicity, while the amino and hydroxyl groups provide key points for hydrogen bonding and salt formation.[1]
Table 1: Chemical Identifiers and Predicted Properties
| Identifier/Property | Value | Source |
| IUPAC Name | 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol | - |
| CAS Number | Not available | - |
| Molecular Formula | C₉H₁₂FNO₂ | - |
| Molecular Weight | 185.20 g/mol | - |
| Predicted XLogP3 | 0.8 - 1.2 | Predictive |
| Predicted pKa (Phenolic OH) | 8.5 - 9.5 | Predictive |
| Predicted pKa (Amine) | 9.0 - 10.0 | Predictive |
| Predicted Solubility | Moderately soluble in water and polar organic solvents | Predictive |
| Appearance | Likely a solid at room temperature | Predictive |
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol are determined by the interplay of its three key structural features: the phenol ring, the fluorine substituent, and the amino alcohol side chain.
The 4-Amino-3-fluorophenol Core
The foundational structure of our target molecule is 4-Amino-3-fluorophenol. This compound is a known intermediate in the synthesis of pharmaceuticals, such as the multi-kinase inhibitor Regorafenib.[3][4]
Table 2: Known Properties of 4-Amino-3-fluorophenol
| Property | Value | Source(s) |
| CAS Number | 399-95-1 | [1][5] |
| Molecular Formula | C₆H₆FNO | [5][6] |
| Molecular Weight | 127.12 g/mol | [5][6] |
| Melting Point | 137-139 °C | [7] |
| Appearance | Brown crystalline solid | [8] |
| Solubility | Slightly soluble in water | [9] |
| Stability | Light-sensitive; stable under recommended storage conditions | [10][11] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [12] |
Influence of the Fluorine Atom
The fluorine atom at the 3-position of the phenol ring has a profound impact on the molecule's electronic properties and, consequently, its acidity and lipophilicity.
-
Acidity (pKa): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I).[13] This effect stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group, thereby increasing its acidity (lowering the pKa) compared to a non-fluorinated phenol.[14][15] The ortho position of the fluorine relative to the hydroxyl group maximizes this inductive effect.[15]
-
Lipophilicity (logP): The introduction of a fluorine atom generally increases the lipophilicity of a molecule.[16][17] This is a critical parameter in drug design, as it influences membrane permeability and partitioning into biological tissues.
Contribution of the (1S,2R)-1-Amino-2-hydroxypropyl Side Chain
The amino alcohol side chain introduces several key features:
-
Basicity and Polarity: The primary amine group is basic and will be protonated at physiological pH. The hydroxyl group is polar and can participate in hydrogen bonding. Together, these groups will increase the water solubility of the molecule compared to the 4-Amino-3-fluorophenol core.
-
Stereochemistry: The specific (1S,2R) stereochemistry is crucial for determining the three-dimensional shape of the molecule. This precise spatial arrangement is often essential for selective binding to biological targets, such as enzyme active sites or receptors.
-
Chirality: The presence of two chiral centers means that other stereoisomers of this molecule exist. The (1S,2R) configuration is likely critical for its intended biological activity.
Proposed Synthesis
A plausible synthetic route to 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol would likely involve the stereoselective synthesis of the amino alcohol side chain followed by its attachment to a suitably protected 4-amino-3-fluorophenol derivative. Alternatively, a multi-step synthesis starting from a simpler fluorinated phenol could be envisioned.[7]
General Synthetic Strategy
A common approach to synthesizing chiral amino alcohols involves the use of chiral catalysts or starting from a chiral precursor, such as a natural amino acid.[18][19] The synthesis of 4-Amino-3-fluorophenol itself can be achieved through a multi-step process starting from p-nitrophenol, involving catalytic hydrogenation, sulfonation, fluorination, and desulfonation.[2][20]
Experimental Protocol: A Conceptual Pathway
The following is a conceptual protocol for the synthesis, based on established chemical transformations.
-
Protection of 4-Amino-3-fluorophenol: The amino and hydroxyl groups of the starting material would need to be protected to prevent unwanted side reactions.
-
Introduction of the Side Chain Precursor: An electrophilic precursor of the side chain could be reacted with the protected phenol in a Friedel-Crafts type reaction.
-
Stereoselective Formation of the Amino Alcohol: The introduced side chain would then be converted to the desired (1S,2R)-1-amino-2-hydroxypropyl group using stereoselective methods, such as asymmetric reduction of a ketone followed by amination.
-
Deprotection: The final step would involve the removal of the protecting groups to yield the target molecule.
Potential Pharmacological Profile
The structure of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol shares features with known adrenergic receptor agonists. The phenylethanolamine scaffold is a classic pharmacophore for this class of compounds.
-
Mechanism of Action: It is plausible that this molecule could act as an agonist or antagonist at adrenergic receptors (α and β). The specific stereochemistry of the side chain would be critical in determining its receptor subtype selectivity and intrinsic activity.
-
Therapeutic Potential: Depending on its receptor profile, it could have potential applications in cardiovascular diseases (as a beta-blocker or agonist), respiratory diseases (like asthma, as a beta-agonist), or other conditions modulated by the adrenergic system.
Stability and Handling
Based on the properties of its core structure, 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is expected to be a solid that is sensitive to light and air.[21] The aminophenol moiety is susceptible to oxidation, which can lead to discoloration and degradation.
-
Storage: It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen.[12][21]
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While direct experimental data on 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is scarce, a detailed analysis of its structural components allows for a robust set of predictions regarding its physicochemical properties. The combination of a fluorinated aminophenol core with a chiral amino alcohol side chain suggests a molecule with significant potential in medicinal chemistry, likely designed for specific interactions with biological targets. The insights provided in this guide offer a solid foundation for future research and development involving this promising compound.
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